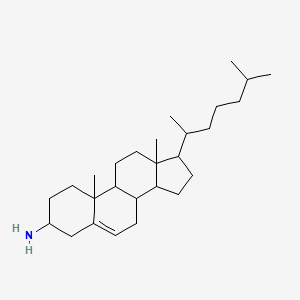

Cholesterylamine

Description

Properties

IUPAC Name |

10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H47N/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17,28H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPZWPHDULZYFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H47N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Cholesterylamine and Its Functional Derivatives

Stereoselective and Regioselective Synthesis Strategies

The precise control of stereochemistry and regiochemistry is paramount in the synthesis of complex molecules like cholesterylamine (B1195651) to ensure the desired biological activity and minimize off-target effects.

Innovative i-Steroid and Retro-i-Steroid Rearrangements for 3β-Amino-5-Cholestene Synthesis

A significant challenge in the synthesis of 3β-amino-5-cholestene (this compound) lies in controlling the stereochemistry at the C3 position. Traditional substitution reactions on cholesterol and its derivatives can be hampered by poor stereoselectivity, elimination reactions, and rearrangements due to the influence of the homoallylic double bond at the C5 position. nih.gov

A practical and highly efficient method to overcome these challenges involves the use of i-steroid and retro-i-steroid rearrangements. nih.govresearchgate.netnih.govacs.org This strategy allows for the stereoselective preparation of 3β-amino-5-cholestene from inexpensive cholesterol. nih.govresearchgate.net The key steps involve the conversion of cholesterol to its mesylate, followed by treatment with trimethylsilyl (B98337) azide (B81097) (TMSN₃) and a Lewis acid such as boron trifluoride etherate (BF₃•OEt₂). nih.gov This reaction proceeds through a sequential i-steroid/retro-i-steroid rearrangement, leading to the formation of 3β-azido-cholest-5-ene with retention of the β-configuration in high yield (93%). nih.govresearchgate.netnih.gov Subsequent reduction of the azide provides the desired 3β-amino-5-cholestene. nih.gov

The mechanism involves the formation of a nonclassical carbocation through the participation of the homoallylic double bond. acs.org This intermediate reacts at the C6 position to form a 3α,5-cyclosteroid (the i-steroid rearrangement), which then undergoes a subsequent rearrangement (the retro-i-steroid rearrangement) where the nucleophile attacks at the C3 position, resulting in the product with the retained 3β-stereochemistry. acs.org This method is also applicable for the synthesis of related 3β-halocholestenes. nih.govresearchgate.netnih.gov

| Reactant | Reagents | Product | Yield | Reference |

| Cholest-5-en-3β-ol methanesulfonate | TMSN₃, BF₃•OEt₂ | 3β-Azido-cholest-5-ene | 93% | nih.gov |

| 3β-Azido-cholest-5-ene | LiAlH₄ | 3β-Amino-5-cholestene | 96% | nih.gov |

| 3β-Cholesteryl methanesulfonate | TMSX (X = Cl, Br, I), BF₃•OEt₂ | 3β-Cholesteryl halides | 82-95% | researchgate.net |

Enantio- and Diastereoselective Control in Steroid Nucleus Functionalization

Achieving enantio- and diastereoselective functionalization of the steroid nucleus is crucial for creating structurally diverse and biologically active molecules. beilstein-journals.orgbeilstein-journals.org The rigid and chiral nature of the steroid scaffold provides a unique template for stereocontrolled reactions. beilstein-journals.orgbeilstein-journals.org

One approach involves leveraging the inherent chirality of the steroid to direct the stereochemical outcome of reactions. For instance, in multicomponent reactions (MCRs) like the Ugi reaction, a carbonyl group directly attached to a sterically hindered position on the steroid nucleus, such as C-17, can lead to high diastereoselectivity. beilstein-journals.org This is in contrast to reactions where the reactive group is distant from the chiral centers of the steroid, which often show little to no stereoselective induction. beilstein-journals.org

Enzymatic transformations offer another powerful tool for achieving high regio- and stereoselectivity in steroid functionalization. acs.org For example, cytochrome P450 monooxygenases can be engineered to catalyze the specific hydroxylation of steroids at positions that are difficult to access through traditional chemical methods. acs.org This has been demonstrated with the nearly perfect regio- and diastereoselective hydroxylation of various steroids at the C16-position. acs.org Chemoenzymatic strategies, which combine the strengths of both chemical and biological catalysts, are also being developed to access a wider range of functionalized steroids. biorxiv.org

Chemo-enzymatic Approaches in this compound Synthesis

Chemo-enzymatic synthesis combines the efficiency and selectivity of enzymatic reactions with the versatility of chemical transformations. researchgate.nettu-darmstadt.de This approach is particularly valuable for the synthesis of complex molecules like this compound derivatives. While specific chemo-enzymatic routes for the direct synthesis of the parent this compound are not extensively detailed in the provided context, the principles can be applied to its derivatization.

For instance, enzymes are widely used in the synthesis of steroid drugs and for the functionalization of the steroid nucleus. researchgate.net Cholesterol oxidase is a key enzyme used in the production of various steroid precursors. researchgate.net In the context of creating this compound derivatives, one could envision a chemo-enzymatic sequence where the steroid backbone is first modified using enzymes to introduce specific functional groups with high stereocontrol. biorxiv.org This enzymatically modified intermediate could then be chemically converted to the corresponding this compound derivative.

An example of a chemo-enzymatic approach in a related area is the synthesis of chiral alcohols, which are important building blocks for pharmaceuticals. tu-darmstadt.de Enzymes are used to achieve high enantioselectivity in the reduction of ketones to alcohols. tu-darmstadt.de Similarly, the synthesis of nucleoside analogues often employs enzymes to achieve the desired stereochemistry. researchgate.net These examples highlight the potential of integrating enzymatic steps into the synthesis of complex chiral molecules like functionalized cholesterylamines.

Diverse Functionalization and Derivatization Pathways

The primary amino group of this compound serves as a versatile handle for a wide range of chemical modifications, allowing for the synthesis of a diverse library of functional derivatives.

Strategies for N-Alkylation and Amide Conjugation

The nucleophilic nature of the amino group in this compound allows for straightforward N-alkylation and amide conjugation. N-alkyl derivatives of this compound are of particular interest as they can insert into the plasma membranes of living cells and mimic the trafficking of cell surface receptors, making them promising tools for drug delivery. nih.gov

N-Alkylation can be achieved by reacting this compound with various alkylating agents, such as alkyl halides. google.com The choice of the alkyl group can significantly influence the properties of the resulting derivative, such as its hydrophobicity and its interaction with cell membranes.

Amide conjugation involves the reaction of this compound with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form an amide bond. This strategy is widely used to attach various molecules, including drugs, peptides, and fluorescent probes, to the this compound scaffold. For example, this compound can be conjugated to peptides to create peptidomimetic-steroid hybrids. beilstein-journals.org

| Reaction Type | Reactants | Product | Application |

| N-Alkylation | This compound, Alkyl Halide | N-Alkyl this compound | Drug delivery, membrane probes nih.gov |

| Amide Conjugation | This compound, Carboxylic Acid | N-Acyl this compound | Peptidomimetics, drug conjugates beilstein-journals.org |

Glycoconjugation Methodologies for Cholesteryl Glycoside Analogs

Glycoconjugation, the attachment of carbohydrate moieties to other molecules, is a key strategy for modulating the biological activity and physicochemical properties of compounds. uq.edu.au Glycosylated this compound derivatives, or cholesteryl glycoside analogs, are of interest for their potential roles in mimicking natural glycolipids and for applications in drug delivery and immunology. royalsocietypublishing.orgresearchgate.net

The synthesis of these glycoconjugates can be challenging due to the need for stereoselective control of the glycosidic linkage. researchgate.net Both chemical and chemo-enzymatic methods are employed.

Chemical glycosylation often involves the use of protecting group strategies and activating agents to form the glycosidic bond. For example, a one-pot per-O-trimethylsilyl glycosyl iodide glycosidation method has been developed for the synthesis of α-d-cholesterylglycosides. researchgate.net

Chemo-enzymatic approaches combine chemical synthesis of a core structure with enzymatic glycosylation. researchgate.net This can improve yields and stereoselectivity. For instance, a chemically synthesized disaccharide can be enzymatically attached to a this compound derivative using specific glycosyltransferases. The use of a this compound anchor has been shown to significantly extend the cell-surface residence time of glycoconjugates through a recycling process, highlighting the utility of this conjugation strategy. royalsocietypublishing.org A mannose-cholesteryl amine conjugate has also been developed for targeted delivery to cancer cells. nih.gov

Covalent Incorporation into Polymer Backbones and Architectures

The covalent attachment of the this compound moiety to polymer chains is a key strategy for creating functional materials that leverage the unique lipophilic and membrane-inserting properties of the sterol group. The specific architecture of the resulting polymer—whether the this compound unit is a pendant side-chain, a terminal end-cap, or part of the main backbone—is determined by the synthetic method employed and dictates the material's ultimate properties and applications. numberanalytics.com

Several primary strategies are utilized for this purpose:

Polymerization of this compound-Functionalized Monomers: This "bottom-up" approach involves first synthesizing a monomer that contains the this compound structure and a polymerizable functional group. For example, the amine group of this compound can be reacted with methacryloyl chloride to form a cholesteryl methacrylamide (B166291) monomer. This monomer can then be polymerized or co-polymerized using controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.govspecificpolymers.com This method allows for the creation of linear polymers with a high density of this compound units as side-chains, with precise control over molecular weight and dispersity. nih.govspecificpolymers.com

Post-Polymerization Modification: This "grafting-to" strategy involves modifying a pre-synthesized polymer with this compound. nih.gov This is a versatile method that allows for the functionalization of a wide variety of existing polymer backbones. Common techniques include:

Amidation/Urea Formation: Polymers containing reactive side groups like carboxylic acids, esters, or isocyanates can be reacted directly with the primary amine of this compound. For instance, cholesterol has been attached to the hydroxy-pendant groups of poly(β-amino esters) using cholesteryl chloroformate, a reaction that could be adapted for this compound. mdpi.com

Hydrosilylation: A polymer backbone containing silicon-hydride (Si-H) groups, such as polymethylhydrosiloxane, can be reacted with a this compound derivative that has been functionalized with a terminal vinyl group. nih.govresearchgate.net This reaction, typically catalyzed by a platinum complex, grafts the sterol unit as a side chain. nih.gov

"Click" Chemistry: This highly efficient and specific reaction, often the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is used for precise polymer modification. mdpi.com A polymer backbone is prepared with either azide or alkyne pendant groups, and the this compound molecule is functionalized with the complementary group. The subsequent "click" reaction provides a robust and quantitative method for attaching the side chains. mdpi.comdntb.gov.ua

Polymer End-Capping: In this approach, the this compound molecule is attached specifically to the terminus of a polymer chain. nih.gov This can be achieved by using a this compound-containing initiator or chain transfer agent during polymerization, or by reacting the amine group of this compound with a reactive end-group on a pre-formed polymer. nih.govnih.gov This method is used to create amphiphilic block copolymers, such as cholesterol-terminated poly(ethylene glycol) (PEG), where the polymer chain provides hydrophilicity and the terminal this compound acts as a hydrophobic anchor. nih.govnih.gov

The choice of synthetic route directly influences the final polymer architecture, which in turn affects how the material self-assembles and interacts with biological systems. nih.gov

Table 1: Methodologies for Covalent Incorporation of this compound into Polymers

| Synthetic Strategy | Polymer Architecture | Description | Key Chemistry | Example Polymer Backbones | Citations |

|---|---|---|---|---|---|

| Polymerization of Functional Monomer | Side-Chain Polymer | A monomer containing this compound is synthesized and then polymerized. | Radical Polymerization (e.g., RAFT) | Poly(cholesteryl methacrylamide) | nih.gov, specificpolymers.com |

| Post-Polymerization Modification | Side-Chain / Graft Polymer | A pre-existing polymer is chemically modified to attach this compound units. | Amidation, Hydrosilylation, "Click" Chemistry | Poly(acrylic acid), Polymethylhydrosiloxane, Azide-functionalized polymers | nih.gov, mdpi.com, researchgate.net, nih.gov |

Sustainable and Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, while established, is increasingly being scrutinized through the lens of green and sustainable chemistry. The goal is to minimize environmental impact by reducing waste, avoiding hazardous reagents, and improving energy efficiency. iaea.orgmdpi.com

A conventional and practical synthesis of 3β-amino-5-cholestene (this compound) begins with inexpensive cholesterol. researchgate.netresearchgate.net This multi-step process typically involves the conversion of the 3β-hydroxyl group into a good leaving group (e.g., a mesylate), followed by nucleophilic substitution with an azide ion and subsequent reduction to the primary amine. researchgate.net Green chemistry principles can be applied to various stages of this synthesis to create more sustainable pathways.

Use of Greener Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. A key green objective is their replacement with more benign alternatives. researchgate.net For steroid chemistry, ionic liquids have been investigated as recyclable, non-volatile solvent systems that can enhance reaction rates and selectivity. researchgate.netutwente.nlnih.gov Water is the ideal green solvent, and its use is being explored in conjunction with techniques like ultrasound, which can overcome the low solubility of steroidal compounds and accelerate reactions. mdpi.comutrgv.edu

Alternative Energy Sources: The use of microwave and ultrasound irradiation as non-conventional energy sources represents a significant advance in green synthesis. researchgate.net Sonochemistry, or the application of ultrasound, can dramatically reduce reaction times from hours to minutes, increase yields, and allow for milder reaction conditions, often without the need for catalysts. mdpi.comtandfonline.comtandfonline.com This increased energy efficiency is a cornerstone of sustainable chemical production.

Advanced Catalysis: Green chemistry emphasizes the use of catalysts over stoichiometric reagents to minimize waste.

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions, making them ideal green catalysts. rsc.org While direct enzymatic amination of cholesterol is not yet standard, enzymes are used for other key steroid transformations like regioselective hydroxylation, which could be integrated into novel, greener synthetic routes. rsc.org

Benign Metal Catalysis: The development of catalysts based on abundant, non-toxic metals is a priority. For instance, bismuth(III) salts are promoted as "eco-friendly" reagents for various transformations in steroid chemistry. mdpi.com Furthermore, for the reduction step (e.g., azide to amine or in a reductive amination pathway), replacing metal hydrides with catalytic hydrogenation using molecular hydrogen and efficient base-metal catalysts (e.g., Nickel-based complexes) improves atom economy and safety. rsc.org

Atom Economy and Process Intensification: Designing synthetic routes that maximize the incorporation of starting materials into the final product is crucial. A potential greener route to this compound could involve the oxidation of cholesterol to 4-cholesten-3-one, followed by a one-pot reductive amination using ammonia (B1221849) and a molecular hydrogen-based catalytic system. rsc.org Such a process would have higher atom economy than the traditional mesylate-azide route. Furthermore, continuous flow chemistry offers a platform for process intensification, enabling safer handling of hazardous intermediates, improved heat transfer, and reduced solvent usage compared to batch processing. scielo.br

By integrating these principles, the synthesis of this compound can be made significantly more efficient and environmentally sustainable.

Table 2: Comparison of Traditional vs. Green Approaches in this compound Synthesis

| Synthetic Step | Traditional Method | Potential Green/Sustainable Alternative | Green Principle | Citations |

|---|---|---|---|---|

| Solvent | Dichloromethane, Dimethylformamide (DMF) | Water, Ionic Liquids | Use of Safer Solvents | utwente.nl, researchgate.net, mdpi.com |

| Activation of 3-OH | Mesyl chloride, Tosyl chloride in organic solvent | Enzymatic transformation | Biocatalysis, Reduced Waste | rsc.org |

| Introduction of Amine | Sodium azide followed by reduction (e.g., with LiAlH₄) | Catalytic reductive amination of cholestenone with NH₃ and H₂ | Atom Economy, Catalysis | rsc.org |

| Energy Input | Conventional heating (reflux) for extended periods | Ultrasound or Microwave irradiation | Energy Efficiency, Reduced Reaction Time | researchgate.net, tandfonline.com |

| Catalysis | Stoichiometric reagents | Biocatalysts (enzymes), Benign metal catalysts (e.g., Bi, Ni) | Catalysis, Avoiding Toxic Reagents | rsc.org, rsc.org, mdpi.com |

Supramolecular Chemistry and Engineered Self Assembly of Cholesterylamine Based Systems

Fundamental Principles Governing Steroid-Amine Supramolecular Interactions

The self-assembly of cholesterylamine (B1195651) is governed by a delicate balance of non-covalent forces. researchgate.net The interplay between hydrogen bonding, hydrophobic effects, and electrostatic interactions dictates the formation and stability of the resulting supramolecular structures. researchgate.netuniroma1.it

The rational design of self-assembling systems based on this compound hinges on the predictable nature of its intermolecular interactions. The primary driving forces are the hydrophobic effect originating from the cholesterol moiety and the hydrogen-bonding capacity of the amine group. researchgate.netberkeley.edu

Complementing the hydrophobic forces are the highly directional and specific hydrogen bonds formed by the primary amine (-NH2) headgroup. researchgate.net This group can act as a hydrogen bond donor, interacting with acceptors on adjacent molecules, such as other amines or solvent molecules. These interactions introduce a level of order and specificity to the assemblies that cannot be achieved by hydrophobic forces alone, influencing the final geometry and stability of the nanostructures. berkeley.edunih.gov The combination of these forces allows for the programmed assembly of this compound into predictable and functional architectures.

Table 1: Driving Forces in this compound Self-Assembly

| Driving Force | Originating Moiety | Role in Self-Assembly | Nature of Interaction |

| Hydrophobic Interactions | Cholesterol Backbone | Primary driver for aggregation in aqueous media; minimizes unfavorable steroid-water contact. | Non-specific, entropically driven. |

| Hydrogen Bonding | Amine (-NH2) Headgroup | Provides directionality and specificity; stabilizes the final structure. | Specific, directional, electrostatic in nature. |

| Van der Waals Forces | Entire Molecule | Contribute to the overall stability of the packed structure through short-range attractions. | Non-specific, weak, distance-dependent. |

The concept of host-guest chemistry involves a larger "host" molecule that forms a complex with a smaller "guest" molecule through non-covalent interactions. thno.orgresearchgate.net The rigid, concave structure of the steroid backbone of this compound allows it to act as a supramolecular host scaffold.

The hydrophobic interior of the aggregated this compound structures can create pockets or cavities that are capable of encapsulating hydrophobic guest molecules. nih.gov This recognition is often based on principles of size and shape complementarity between the host cavity and the guest molecule. The binding is primarily driven by the same hydrophobic forces that drive self-assembly, with van der Waals interactions further stabilizing the host-guest complex. nih.gov

The amine group at the periphery of the steroid can also play a role in guest recognition, offering a specific binding site for guests capable of forming hydrogen bonds or electrostatic interactions. This dual functionality—a hydrophobic binding pocket and a polar interaction site—allows this compound-based assemblies to selectively recognize and bind a variety of guest molecules, a principle that is fundamental in creating responsive materials and delivery systems. thno.org

Mechanisms of Ordered Nanostructure Formation

The amphiphilic character of this compound drives its self-assembly in solution to form various ordered nanostructures, most notably micelles and vesicles. cymitquimica.comidu.ac.id Under specific conditions of concentration and temperature, these molecules can further organize into highly ordered liquid crystalline phases. tcichemicals.com

In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), this compound molecules spontaneously assemble into micelles. google.com These are typically spherical aggregates where the hydrophobic cholesterol tails are sequestered in the core, away from the water, while the hydrophilic amine headgroups form a solvated corona on the surface. researchgate.net

Vesicles, or liposomes, are another common architecture formed by this compound and other amphiphiles. acs.org Unlike micelles, vesicles are composed of a lipid bilayer that encloses an aqueous core. This bilayer structure mimics that of natural cell membranes. The formation of stable, unilamellar vesicles has been demonstrated in systems involving related compounds like cholestyramine, where the removal of a bile salt detergent from a mixed micelle solution triggers the spontaneous formation of phospholipid vesicles. nih.gov This highlights a common mechanism for forming these sophisticated bilayer structures.

Table 2: Comparison of Micellar and Vesicular Architectures

| Feature | Micelles | Vesicles |

| Structure | Monolayer of amphiphiles forming a solid core. | Bilayer of amphiphiles enclosing an aqueous core. |

| Core Composition | Hydrophobic (aggregated cholesterol tails). | Hydrophilic (entrapped aqueous solution). |

| Primary Cargo | Hydrophobic molecules solubilized in the core. | Hydrophilic molecules in the aqueous core; hydrophobic molecules in the bilayer. |

| Formation | Spontaneous assembly above the Critical Micelle Concentration (CMC). | Often formed from bilayers via energy input or removal of detergents from mixed micelles. nih.gov |

Liquid crystals represent a state of matter that is intermediate between a crystalline solid and an isotropic liquid, possessing both the long-range orientational order of a crystal and the fluidity of a liquid. ijpsonline.comwikipedia.org Molecules that form liquid crystals are known as mesogens. Due to their rigid, rod-like shape, cholesterol derivatives are classic examples of mesogens that form thermotropic liquid crystals, where phase transitions are induced by changes in temperature. scribd.comuh.edu

A significant and defining characteristic of many cholesterol derivatives, including this compound, is their ability to form a cholesteric liquid crystal phase. tcichemicals.comscribd.com This phase is also known as the chiral nematic phase because it is composed of chiral molecules. wikipedia.orgwikipedia.org

In a cholesteric phase, the molecules exhibit a local orientational order, aligning in a preferred direction known as the director, similar to a standard nematic phase. However, because the this compound molecule is chiral, the director is not constant throughout the material. Instead, it rotates in a helical fashion as one moves through the layers of the material. wikipedia.orgwikipedia.org The distance required for the director to complete a full 360° rotation is called the helical pitch. This pitch is highly sensitive to temperature, which causes the material to reflect different wavelengths of light as the temperature changes, a property responsible for the iridescent colors seen in many cholesteric liquid crystals. tcichemicals.com

Table 3: Characteristics of Cholesteric Liquid Crystal Mesophases

| Property | Description |

| Defining Feature | Helical twist of the molecular director. wikipedia.org |

| Origin of Chirality | The inherent chirality of the cholesterol molecule. wikipedia.org |

| Synonym | Chiral Nematic Phase. wikipedia.org |

| Key Parameter | Helical Pitch (the distance for a 360° rotation of the director). |

| Optical Property | Selective reflection of circularly polarized light, leading to iridescence. |

| Responsiveness | The helical pitch is highly sensitive to temperature changes. tcichemicals.com |

Formation and Characterization of Liquid Crystalline Phases

Thermotropic and Lyotropic Behavior of Cholesterylamines

Amphiphilic molecules like this compound can form a variety of liquid-crystalline phases. These materials can be categorized into two general classes: thermotropic and lyotropic. nih.gov In thermotropic systems, the transition to a liquid-crystalline state (a mesophase) is induced by a change in temperature, while for lyotropic systems, it is induced by the interaction with a solvent. nih.gov

This compound, with its rigid steroidal core (hydrophobic) and a flexible amine head group (hydrophilic), is an amphiphilic molecule capable of exhibiting both thermotropic and lyotropic liquid-crystalline behavior. nih.gov

Thermotropic Behavior : As a function of temperature, this compound and its derivatives can self-organize into ordered yet fluid phases. These thermotropic phases are typically layered structures, such as smectic phases, where molecules are arranged in layers. Cholesteric phases, a type of nematic phase with helical ordering, are also possible due to the inherent chirality of the cholesterol molecule. nih.gov The specific transition temperatures and the type of mesophase formed are highly dependent on the precise molecular structure.

Lyotropic Behavior : In the presence of a solvent, such as water or diethylene glycol, this compound can form lyotropic liquid-crystalline phases. nih.gov The driving force for this self-assembly is the micro-segregation of its hydrophilic amine groups and hydrophobic cholesterol segments. This typically results in the formation of a lamellar mesophase, which is the lyotropic equivalent of the thermotropic smectic A (SmA) phase, where molecules form bilayers separated by solvent layers. nih.gov The presence of the charged amine group can significantly influence this behavior, with electrostatic interactions contributing to the stability and swelling of the lyotropic structures. nih.gov The conventional strategy to increase the unit cell size in such systems is to incorporate charged building blocks, a process that drives swelling through electrostatic forces. nih.gov

Fabrication of Nanofiber and Hydrogel Networks

The integration of nanofibers into hydrogel matrices is a powerful strategy for creating advanced composite materials with significantly improved properties for various applications. rsc.orgsemanticscholar.org Hydrogels, with their high water content and structural similarity to the extracellular matrix, can be mechanically weak, which limits their use. rsc.orgmdpi.com Reinforcing these gels with a nanofiber network effectively enhances their mechanical strength and stability. rsc.org

Several fabrication methods have been developed to create these composite networks:

Electrospinning and Embedding : A common technique involves first producing polymeric nanofibers through electrospinning. These fibers are then incorporated into a hydrogel precursor solution, which is subsequently crosslinked to form the final composite material. semanticscholar.org

Layer-by-Layer Assembly : This additive manufacturing approach allows for the precise construction of scaffolds with rows of aligned nanofibers embedded within a hydrogel, creating a highly ordered 3-D structure. rowan.edu

Sacrificial Template Method : A template, often made of a sacrificial hydrogel, is used to define the desired architecture. The final hydrogel material is infiltrated into the template and crosslinked. The template is then removed, leaving a structured hydrogel network. This method is compatible with a wide variety of materials, including stimuli-responsive hydrogels. rowan.edu

Self-Assembly : Certain molecules, particularly peptides and their derivatives, can be designed to self-assemble directly from solution into nanofibrous networks that subsequently form a hydrogel. semanticscholar.org This bottom-up approach offers a high degree of control over the network's structure.

The inclusion of nanofibers has a dramatic effect on the mechanical properties of the hydrogels. Research on alginate-based hydrogels has demonstrated that nanofiber reinforcement can lead to substantial improvements in strength. rsc.org

Table 1: Effect of Nanofiber Reinforcement on Alginate Hydrogel Mechanical Properties

| Material | Maximum Tensile Stress (MPa) | Improvement vs. Pure Hydrogel |

| Pure Alginate Hydrogel | ~0.41 | - |

| Alginate Hydrogel with 30% Nanofiber Content | 0.76 | 87% |

This table presents data adapted from a study on nanofiber-reinforced bulk alginate hydrogels, illustrating the significant enhancement in mechanical strength. rsc.org

Dynamic Self-Assembly and Stimuli-Responsive this compound Systems

Dynamic self-assembly refers to the spontaneous organization of molecules into stable, non-covalently bonded structures that can be reversibly altered in response to external cues. mdpi.comnih.gov This "smart" behavior is achieved by incorporating stimuli-responsive moieties into the molecular design, allowing for precise control over the assembled architecture. mdpi.comnih.gov Common stimuli include pH, temperature, and light. nih.gov

This compound and its derivatives are excellent building blocks for such systems. The amine group provides a pH-sensitive handle, while the cholesterol moiety drives self-assembly through hydrophobic and van der Waals interactions.

pH-Responsive Systems : The amine group in this compound can be protonated or deprotonated depending on the ambient pH. This change in charge state alters the intermolecular forces, including electrostatic repulsion and hydrogen bonding, which can trigger a macroscopic change in the self-assembled structure. mdpi.comrsc.org For example, copolymers containing a cholesteryl moiety and pH-responsive dimethylaminoethyl methacrylate (B99206) (DMAEMA) have been synthesized. These polymers self-assemble into nanoparticles in aqueous solutions, and their size can be modulated by changing the pH. rsc.org The protonation of the DMAEMA units at lower pH leads to increased electrostatic repulsion, causing the assemblies to swell or even disassemble. rsc.org

Table 2: pH-Responsive Behavior of Poly(DMAEMA-co-CMA) Copolymers

| Stimulus (pH) | Hydrodynamic Radius (nm) |

| pH-dependent | 10 - 30 |

This table shows the range of hydrodynamic radii for self-assembled nanoparticles of a cholesterol-conjugated polymer, demonstrating their size changes in response to pH and temperature variations. rsc.org

Temperature and Light-Responsive Systems : While pH is a primary stimulus for this compound itself, the principles of dynamic assembly can be extended by combining cholesterol-based units with other responsive molecules. Temperature-responsive polymers can be used to create systems where self-assembly into structures like micelles or vesicles is controlled by heating or cooling. nih.gov Similarly, light-responsive groups, such as azobenzene, can be incorporated. Upon irradiation with light of a specific wavelength, these groups undergo conformational changes that can disrupt or alter the self-assembled structure, providing non-invasive, spatiotemporal control over the system. nih.gov This dynamic capability is crucial for creating sophisticated materials that can adapt to their environment. nih.gov

Applications in Advanced Materials Science and Nanotechnology Research

Cholesterylamine (B1195651) in Functional Polymer and Copolymer Design

The incorporation of this compound into polymer structures allows for the precise tuning of their physicochemical properties, leading to materials with enhanced functionality for a variety of applications.

Utilization as Functional Monomers for Controlled Polymerization

While the direct use of this compound as a monomer in controlled polymerization is not extensively documented, the broader class of cholesterol-containing monomers has been widely studied. These monomers are typically synthesized by attaching a polymerizable group, such as a methacrylate (B99206), to the cholesterol molecule. nih.gov Controlled radical polymerization techniques, including atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, are often employed to create well-defined polymers with pendant cholesterol groups. nih.gov These methods allow for precise control over the molecular weight and architecture of the resulting polymers, which is crucial for their application in areas like drug delivery and biomaterials. nih.govresearchgate.net The principles established with these cholesterol-based monomers could conceptually be extended to monomers derived from this compound, where the amine group could be used as a point of attachment for a polymerizable moiety. For instance, N-acryloyl amino acid monomers have been successfully polymerized using photoinduced PET-RAFT polymerization, demonstrating the feasibility of polymerizing monomers with amino acid-like structures under mild conditions. rsc.org

This compound-Tagged Polymers for Modulating Material Properties

Tagging polymers with this compound or its derivatives is a common strategy to impart specific properties to the material. The cholesterol group acts as a hydrophobic anchor, which can drive self-assembly in aqueous environments and promote interaction with lipid membranes.

A notable example is the creation of cholesterol-functionalized polyethylene (B3416737) glycol with an amine terminus (Cholesterol-PEG-NH2). nanosoftpolymers.combiochempeg.comcreativepegworks.com This amphiphilic molecule can be incorporated into various polymer systems. The cholesterol end-group can integrate into biological membranes, a property that is advantageous for drug delivery applications. nih.gov The terminal amine group provides a reactive handle for further conjugation of targeting ligands, drugs, or other functional molecules. biochempeg.com

In another approach, cholesterol moieties have been grafted onto the backbone of polymers like poly(amidoamine) (PAA). nih.govnih.gov These cholesterol-grafted PAA polymers can self-assemble into nanoparticles with a hydrophobic core formed by the cholesterol groups and a hydrophilic corona from the PAA backbone. nih.gov The properties of these nanoparticles, such as their size and stability, can be modulated by varying the percentage of cholesterol grafting. nih.gov

Table 1: Examples of this compound-Tagged Polymers and Their Properties

| Polymer System | This compound Derivative | Key Properties | Potential Applications |

|---|---|---|---|

| Polyethylene Glycol (PEG) | Cholesterol-PEG-NH2 | Amphiphilic, good water solubility, reactive terminal amine | Targeted liposomes, non-viral transfection reagents |

Design Principles for Cholesterol-Mimetic Delivery Systems

The ability of the cholesterol moiety to interact with and insert into lipid bilayers makes this compound an attractive component for designing sophisticated drug delivery vehicles that can mimic natural cholesterol's behavior in biological membranes.

Engineered Vesicular and Liposomal Architectures for Encapsulation

Cholesterol is a critical component in liposome (B1194612) formulations, where it modulates membrane fluidity, reduces permeability, and enhances stability. nih.govwikipedia.org The incorporation of this compound derivatives can further functionalize these vesicles. For instance, the primary amine group of this compound can impart a positive surface charge to liposomes. Cationic liposomes are of particular interest for the delivery of nucleic acids like siRNA and plasmid DNA, as the positive charge facilitates interaction with the negatively charged genetic material and subsequent cellular uptake. meddocsonline.orgnih.gov While stearylamine is often used to create cationic liposomes, this compound offers the dual benefit of providing a positive charge and the membrane-stabilizing properties of cholesterol. youtube.com

The design of such liposomes involves careful consideration of the molar ratio of the lipid components, including the this compound derivative, to optimize encapsulation efficiency and release kinetics. The positive charge conferred by the amine group can enhance the encapsulation of anionic drugs.

Development of Polymeric Nanoparticles and Conjugates

This compound and its derivatives are instrumental in the development of self-assembling polymeric nanoparticles for drug delivery. Amphiphilic block copolymers or polymer-cholesteryl conjugates can spontaneously form core-shell nanostructures in aqueous solutions. monash.eduacs.org The hydrophobic cholesterol units form the core, which can encapsulate lipophilic drugs, while the hydrophilic polymer segments form the outer shell, providing stability and biocompatibility. researchgate.net

A key design principle is the balance between the hydrophilic and hydrophobic blocks, which determines the critical micelle concentration (CMC), size, and morphology of the resulting nanoparticles. For example, cholesterol-conjugated peptides have been shown to self-assemble into liposome-like vesicles that can efficiently condense and deliver DNA. nih.gov The presence of the cholesterol moiety enables the formation of these stable nanostructures at relatively low concentrations. nih.gov Similarly, cholesterol-grafted bioreducible poly(amidoamine)s self-assemble into cationic nanoparticles that have shown promise for siRNA delivery. nih.gov The degree of cholesterol substitution on the polymer backbone is a critical parameter that influences the physicochemical characteristics and biological efficacy of these nanoparticles. nih.gov

Table 2: Design Parameters for Cholesterol-Mimetic Delivery Systems

| Delivery System | Role of this compound Derivative | Key Design Parameters | Mechanism of Action |

|---|---|---|---|

| Liposomes | Provides positive charge and membrane stability | Molar ratio of lipids, surface charge density | Electrostatic interaction with cargo and cell membranes |

| Polymeric Micelles | Hydrophobic core-forming block | Hydrophilic-lipophilic balance (HLB), polymer molecular weight | Self-assembly and encapsulation of hydrophobic drugs |

| Polymer-Drug Conjugates | Hydrophobic anchor for self-assembly | Degree of cholesterol substitution | Enhanced cellular uptake and endosomal escape |

Design and Application of Membrane-Interacting Probes

Fluorescently labeled cholesterol analogs are powerful tools for studying the organization, dynamics, and trafficking of cholesterol in biological membranes. nih.govresearchgate.netaimspress.comliberty.edu Probes derived from this compound can be designed by attaching a fluorophore to the amine group. The amine provides a convenient and specific site for chemical modification, allowing for the synthesis of a variety of probes with different spectral properties.

The design of these probes aims to minimize the perturbation of the cholesterol molecule's natural behavior. The choice of the fluorophore and the linker connecting it to the this compound moiety is critical. researchgate.net Ideally, the probe should mimic the partitioning of natural cholesterol between different lipid phases, such as liquid-ordered (Lo) and liquid-disordered (Ld) domains, in model membranes. researchgate.net For example, new fluorescent cholesterol analogs with an anthrylvinyl group have been synthesized and shown to mimic the behavior of cholesterol in membrane systems. nih.gov The modular design of such probes allows for the creation of a toolbox of fluorescent cholesterol analogs with distinct spectral and biophysical features for investigating the subcellular distribution and trafficking of cholesterol.

These probes are used in various fluorescence microscopy techniques to visualize cholesterol-rich domains (lipid rafts), monitor cholesterol transport between organelles, and study the effects of drugs on membrane properties. aimspress.combmglabtech.com

Integration of this compound in Sensor Technologies and Biosensing Platforms

There is a significant body of research on the development of sensors and biosensors for the detection of cholesterol and its derivatives, as these are important biomarkers for various health conditions. These platforms often utilize enzymes like cholesterol oxidase, peptides, carbon nanotubes, and quantum dots to achieve high sensitivity and selectivity. However, the role of this compound as a specific component in the architecture of these sensors is not documented in the available scientific literature. The focus of current research remains on other materials and biological recognition elements for cholesterol detection.

This compound as a Catalytic Moiety or Scaffolding Element in Chemical Transformations

The use of complex molecules as scaffolds or catalysts is a key area of research in synthetic chemistry. These molecules can provide a three-dimensional framework to facilitate specific chemical reactions or to build more complex structures. While the rigid steroidal backbone of cholesterol and its derivatives could theoretically serve as a scaffold, there is no specific information available in the reviewed literature detailing the use of this compound for this purpose or as a catalytic moiety. Research in this domain tends to focus on other, more established molecular frameworks and catalytic systems.

It is important to note that the absence of published research in these specific areas does not definitively rule out the potential for this compound to be used in such applications in the future. However, based on the current body of scientific knowledge, there are no established findings to report on the integration of this compound in advanced sensor technologies or its use as a catalytic or scaffolding element.

Biochemical and Biophysical Investigations Utilizing Cholesterylamine Derivatives Non Clinical

Cholesterylamine (B1195651) as a Probe for Model Biological Membrane Systems and Dynamics

This compound has been utilized in model membrane systems to understand its behavior and influence on membrane properties. These studies provide insights into how this modified sterol interacts with the fundamental building blocks of biological membranes.

Molecular Interactions with Synthetic Lipid Bilayers and Phospholipid Membranes

Research has investigated the interactions of this compound with synthetic lipid bilayers and phospholipid membranes. Studies have shown that this compound can interact with phospholipids, and this interaction provides a physical-chemical basis for determining the rates of spontaneous exchange of sterols between bilayers. nih.gov Biophysical studies have indicated that this compound can form a liquid ordered phase with saturated lipids, similar to cholesterol, suggesting its potential as a cholesterol substitute in certain model systems. nih.gov Its positively charged nature at the 3-position can lead to biphasic kinetics in its exchange between bilayers, with a slow phase attributed to the high activation energy required for movement between the inner and outer leaflets of the lipid bilayer. nih.govresearchgate.net

Elucidation of Membrane Curvature and Fluidity Modulation in Model Systems

Cholesterol is known to play a critical role in regulating membrane fluidity and curvature in biological membranes. ub.eduresearchgate.net Studies using cholesterol analogs, such as cholesteryl hemisuccinate, which have higher solubility in polar solutions, are often employed to overcome the hydrophobic nature of cholesterol in membrane protein studies. researchgate.net While direct studies specifically detailing this compound's impact on membrane curvature were not extensively found, its structural similarity to cholesterol and its ability to form liquid ordered phases nih.gov suggest it could influence these properties in model systems. The fluidity and mechanics of membranes are dependent on the mixture of different lipids and cholesterol used in their composition. nih.gov Modifying membrane fluidity through lipid composition can impact cellular uptake. nih.gov

Studies of Protein-Lipid Interactions Using this compound Conjugates in Vitro

This compound conjugates have been employed in in vitro studies to investigate protein-lipid interactions. For instance, this compound linked to specific motifs has been used to create synthetic cell surface receptors embedded in supported lipid bilayers. acs.org These synthetic receptors can recognize and bind to suitably labeled proteins at the bilayer interface, demonstrating the utility of this compound conjugates in studying protein-membrane interactions and molecular recognition in a controlled environment. acs.org These interactions can show micromolar dissociation constants. acs.org

Enzymatic Biotransformations and Molecular Recognition in Isolated Systems

While the search results primarily discuss the enzymatic biotransformation and molecular recognition of bile acids and other compounds d-nb.infoacs.orgnih.gov, direct information specifically on the enzymatic biotransformation or molecular recognition of this compound itself in isolated systems was limited. However, the broader context of studies on bile acid metabolism and the enzymes involved d-nb.infonih.gov suggests that if this compound were to undergo enzymatic modification, it would likely involve enzymes that act on sterol structures. Molecular recognition studies in isolated systems, such as the binding of bile acids to anion-exchange resins like cholestyramine (a different compound, a polymeric resin used to bind bile acids pharmakb.comwikipedia.orgwikidata.orguni.lunih.govhres.canih.govpharm.or.jpnih.govmdpi.comresearchgate.netmedchemexpress.comuc.pt), highlight the principles of molecular recognition based on charge and structure pharm.or.jpnih.gov.

Mechanistic Investigations of Cellular Uptake Pathways in Cultured Cell Lines

This compound derivatives have been used to investigate cellular uptake pathways in cultured cell lines. Fluorescent this compound derivatives have been shown to be avidly taken up by living mammalian cells and associate with the plasma membrane. nih.gov Some fluorescent this compound derivatives exhibit plasma membrane recycling kinetics similar to cholesterol. nih.gov Studies using this compound linked to other molecules, such as peptides or drug delivery systems, have explored their internalization mechanisms. For example, cholesteryl-hyaluronan (CHA) nanogels showed higher cellular internalization in cultured cells compared to non-modified hyaluronan, with the uptake mechanism involving endocytosis, particularly clathrin-dependent endocytosis for lower cholesterol content conjugates. acs.org The internalization process was suppressed at low temperatures, further supporting an endocytic mechanism. acs.org Delivery of membrane-lytic peptides into early endosomes using cholesterylamines has also been investigated as a strategy for intracellular delivery. nih.gov

Data Tables

Based on the search results, specific quantitative data directly related to this compound within the defined outline sections that could be presented in interactive tables was limited. However, some findings regarding binding capacities of a related compound (cholestyramine) to bile acids were found, which illustrate the type of data that might be generated in studies involving molecular recognition.

| Substance Bound | Binding Capacity by Cholestyramine (in vitro) | Reference |

| Sodium Glycocholate | 72.77% | nih.gov |

| Sodium Deoxycholate | 99% (reported by others) | nih.gov |

| Sodium Cholate | 80% (reported by others) | nih.gov |

Computational and Theoretical Studies of Cholesterylamine Systems

Advanced Molecular Dynamics Simulations for Complex System Analysis

Molecular dynamics (MD) simulations are a cornerstone of computational biology and chemistry, allowing researchers to observe the time-resolved behavior of molecules. These simulations could provide profound insights into how cholesterylamine (B1195651) interacts with its environment, particularly in biological contexts.

Simulation of this compound-Lipid Bilayer Interfacial Dynamics

While numerous studies have employed MD simulations to study the interaction of cholesterol with lipid bilayers, specific simulations detailing the interfacial dynamics of this compound are not readily found in the current scientific literature. nih.govnih.govscifiniti.com Such studies would be invaluable for understanding how the introduction of a primary amine group at the 3β position of cholesterol alters its behavior within a cell membrane. Hypothetically, simulations would focus on parameters like the orientation of the this compound molecule, the depth of its insertion into the bilayer, and the specific hydrogen bonding patterns formed between the amine group and the phosphate (B84403) and ester groups of phospholipids.

Table 1: Potential Simulation Parameters for this compound-Lipid Bilayer Interactions

| Parameter | Description | Hypothetical Significance for this compound |

| Area per Lipid | The average area a single lipid molecule occupies in the plane of the bilayer. | The polar amine group might alter lipid packing, potentially increasing or decreasing this value compared to pure cholesterol. |

| Bilayer Thickness | The distance between the average positions of the phosphate groups in the two leaflets. | Changes in lipid packing induced by this compound could affect the overall thickness of the membrane. |

| Order Parameter (SCD) | A measure of the orientational order of the lipid acyl chains. | The amine group's interactions could induce a different ordering effect on surrounding lipids than cholesterol's hydroxyl group. |

| Radial Distribution Function | Describes the probability of finding a particle at a certain distance from a reference particle. | Would reveal specific atomic-level interactions between the amine group of this compound and lipid headgroups or water molecules. |

Investigation of Conformational Dynamics and Molecular Packing in Self-Assemblies

The self-assembly of cholesterol and its esters is a known phenomenon, and computational studies have provided insights into their molecular packing. nih.gov For this compound, the amine group would introduce different intermolecular forces—primarily stronger hydrogen bonding and potential electrostatic interactions if protonated. These forces would likely lead to unique self-assembly structures compared to cholesterol. However, specific computational investigations into the conformational dynamics and molecular packing of self-assembled this compound are not available in published research. Such studies could reveal novel supramolecular structures and their stability.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are essential for understanding the intrinsic electronic properties of a molecule, which dictate its reactivity. google.com For this compound, these calculations could elucidate the effect of the amine substituent on the electronic structure of the steroid ring system. Key properties of interest would include the molecule's dipole moment, the distribution of electrostatic potential, and the energies of the frontier molecular orbitals (HOMO and LUMO). Despite the foundational nature of such information, specific quantum chemical studies on this compound have not been identified in the literature.

In Silico Docking and Ligand-Binding Modeling in Cholesterol-Binding Domains

Many proteins feature specific domains that bind cholesterol, often characterized by motifs like the Cholesterol Recognition/Interaction Amino Acid Consensus (CRAC) motif. nih.gov In silico docking is a computational technique used to predict the binding orientation and affinity of a molecule to a target protein. nih.gov While extensive docking studies exist for cholesterol and various drug molecules, there is a lack of published research performing in silico docking of this compound into known cholesterol-binding domains. Such studies would be critical in assessing whether this compound can act as a mimetic or an antagonist for cholesterol-binding proteins. The primary amine group would likely introduce different binding interactions compared to cholesterol's hydroxyl group, potentially altering binding affinity and specificity.

Predictive Modeling and Rational Design for Novel this compound Derivatives

Predictive modeling, often employing Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, is a powerful tool in drug discovery and materials science. nih.gov These models correlate the chemical structure of molecules with their biological activity or physical properties. This approach could be used to rationally design novel derivatives of this compound with enhanced or specific properties, such as improved membrane affinity, specific protein-binding capabilities, or altered self-assembly characteristics. The development of such predictive models, however, requires a substantial dataset of experimentally or computationally derived properties for a series of related compounds. At present, the foundational data and subsequent predictive modeling for this compound derivatives are not available in the scientific literature.

Advanced Analytical Techniques for Comprehensive Characterization of Cholesterylamine Systems

Spectroscopic Methods for Supramolecular Structure Elucidation (e.g., Circular Dichroism, Advanced Nuclear Magnetic Resonance)

Spectroscopic techniques are indispensable for probing the three-dimensional arrangement and intermolecular interactions within cholesterylamine (B1195651) systems.

Circular Dichroism (CD) Spectroscopy is a powerful tool for investigating chiral supramolecular assemblies. Cholesterol and its derivatives are inherently chiral, and their self-assembly can lead to structures with distinct CD signals. In studies of cholesterol-modified peptides and other derivatives, CD spectroscopy has been used to confirm the formation of helical structures, such as α-helices, which are stabilized by the intermolecular interactions of the cholesterol moieties. rsc.orgrsc.org For instance, the presence of negative peaks around 208 and 222 nm is indicative of α-helical content. rsc.org The intensity of these signals can provide information on the degree of ordered self-assembly. researchgate.net This principle is applicable to understanding the supramolecular organization within this compound-based materials, where the chiral cholesterol backbone can induce ordered packing.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed insights into molecular structure, dynamics, and intermolecular interactions at the atomic level. While the insoluble nature of cholestyramine resin presents challenges for traditional solution-state NMR, solid-state NMR and specialized techniques can be employed. For related cholesterol derivatives, ¹H and ¹³C NMR are routinely used to confirm their chemical structures. ajol.infonih.gov For example, in the synthesis of cholesteryl-conjugated lysozyme, the appearance of signals around 30 ppm in the ¹³C NMR spectrum was attributed to the carbon atoms in the cholesteryl group, confirming its successful conjugation. nih.gov Advanced NMR techniques, such as ¹⁷O NMR spectroscopy on isotopically enriched samples, have been used to study hydrogen bonding involving cholesterol's hydroxyl group, which is a key interaction in its self-assembly and interaction with other molecules. rsc.org Such methods can be adapted to study the binding sites and interactions of guest molecules within the cholestyramine polymer matrix. The table below summarizes NMR applications for related systems.

| NMR Technique | Application | Key Findings | Reference |

| ¹H & ¹³C NMR | Structural confirmation of cholesteryl derivatives | Verification of synthetic products by identifying characteristic chemical shifts of the cholesterol backbone and attached functional groups. | ajol.info |

| ¹³C NMR | Confirmation of conjugation | Appearance of specific signals from the cholesteryl group confirms its attachment to other molecules. | nih.gov |

| ¹⁷O NMR | Study of hydrogen bonding | The chemical shift of ¹⁷O-labeled cholesterol is sensitive to its hydrogen-bonding environment, providing a direct probe of intermolecular interactions. | rsc.org |

| ¹H NMR | Analysis of N-methyl groups | N-methyl groups on amine derivatives show distinctive sharp singlets, aiding in structural identification. | openstax.org |

High-Resolution Microscopy Techniques for Nanostructure Visualization (e.g., Transmission Electron Microscopy, Scanning Electron Microscopy, Atomic Force Microscopy)

Microscopy techniques operating at high resolution are critical for visualizing the morphology and surface features of this compound systems, from the micro- to the nanoscale.

Transmission Electron Microscopy (TEM) offers higher resolution imaging of the internal structure of materials. TEM is used to visualize the nanostructure of assemblies. For instance, in studies of nanoparticles formed from chitosan, which also contains amine groups, TEM revealed spherical and homogenous structures. researchgate.net Similarly, TEM has been used to observe the morphology of complexes formed between bile salt sequestrants and bile salts, showing changes in particle shape and size upon interaction. acs.org These studies demonstrate the utility of TEM in understanding how this compound-based systems are organized at the nanoscale.

Atomic Force Microscopy (AFM) is a powerful technique for imaging surfaces at the nanoscale and can also probe the mechanical properties of materials. While direct AFM studies on this compound are not widely reported, the technique has been extensively applied to cholesterol-containing lipid bilayers. dss.go.th These studies provide insights into how cholesterol affects the morphology and mechanical stability of membranes, which is relevant to understanding the surface interactions of the cholesterol-derived components of this compound. AFM can reveal the formation of domains and measure properties like rigidity and elasticity. nih.gov

The following table summarizes the applications of these microscopy techniques.

| Microscopy Technique | Application | Information Obtained | Reference |

| Scanning Electron Microscopy (SEM) | Surface morphology of cholestyramine microcapsules and self-assembled structures. | Particle shape, surface texture, and supramolecular organization. | acs.orgnih.gov |

| Transmission Electron Microscopy (TEM) | Internal structure of nanoparticles and molecular complexes. | Nanoparticle size, shape, homogeneity, and changes upon interaction. | researchgate.netacs.org |

| Atomic Force Microscopy (AFM) | Surface topography and nanomechanical properties of cholesterol-containing systems. | Nanoscale surface features, domain formation, rigidity, and elasticity. | dss.go.thnih.gov |

X-ray Scattering and Diffraction for Ordered Assembly Characterization (e.g., Small-Angle X-ray Scattering, Wide-Angle X-ray Scattering)

X-ray scattering and diffraction techniques are fundamental for characterizing the ordered or semi-ordered structures within materials over various length scales.

Wide-Angle X-ray Scattering (WAXS) , also known as Wide-Angle X-ray Diffraction (WAXD), probes structures at smaller length scales, providing information about the crystalline or amorphous nature of a material. researchgate.net WAXS is particularly useful for analyzing the degree of crystallinity in polymers. researchgate.net Given that cholestyramine is a cross-linked polymer, WAXS can be used to assess the extent of ordered packing within the resin matrix. The technique can detect Bragg peaks that correspond to repeating structural motifs, with the scattering angle being inversely related to the size of these features. researchgate.net In studies of self-assembling cholesterol derivatives, WAXS has been used to identify different packing modes, such as layered or hexagonal structures, that arise under different conditions. nih.gov

| Scattering Technique | Probed Length Scale | Typical Information Obtained | Relevance to this compound |

| Small-Angle X-ray Scattering (SAXS) | Nanometer scale (1-100 nm) | Size, shape, and interaction of nanoparticles and supramolecular assemblies. | Characterizing the overall structure of cholestyramine-based particles and their complexes in formulations. tandfonline.comcapes.gov.br |

| Wide-Angle X-ray Scattering (WAXS) | Atomic to sub-nanometer scale | Crystalline structure, degree of crystallinity, and molecular packing. | Assessing the order within the polymeric resin and identifying packing arrangements in self-assembled systems. researchgate.netnih.gov |

Advanced Chromatographic Techniques for Complex Mixture Analysis and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, essential for separating, identifying, and quantifying the components of complex mixtures, as well as for assessing the purity of compounds. capes.gov.br

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds. For cholestyramine, which is itself a resin and not directly analyzed by passing it through an HPLC column, HPLC is used in an indirect manner to assess its binding capacity. This is a critical quality attribute. The method often involves incubating the resin with a known amount of a bile acid, such as glycolate, and then using HPLC to measure the amount of unbound bile acid remaining in the solution. The difference allows for the calculation of the resin's binding capacity.

Furthermore, HPLC is extensively used for the separation and quantification of cholesterol and its various derivatives, including oxidized forms (oxysterols). dss.go.thnih.gov Reversed-phase HPLC with various detectors, such as UV-diode array and evaporative light-scattering detectors (ELSD), allows for the resolution of complex mixtures of these compounds. dss.go.th The choice of mobile and stationary phases can be optimized to achieve the separation of closely related isomers. nih.gov These methods are crucial for purity assessment and for studying the metabolic fate or degradation of cholesterol-containing compounds.

The United States Pharmacopeia (USP) describes a liquid chromatography method for determining the exchange capacity of cholestyramine resin, which involves detection at 214 nm and comparison to a standard. This highlights the regulatory importance of chromatographic methods in the quality control of cholestyramine products.

Different HPLC methods can be developed and validated for specific applications, such as pharmacokinetic studies or stability testing of cholestyramine formulations. The development of such methods may involve adjusting the mobile phase composition (e.g., methanol, acetonitrile, buffers), pH, and detector wavelength to achieve optimal separation and sensitivity.

| Chromatographic Technique | Application | Methodology | Key Outcome |

| High-Performance Liquid Chromatography (HPLC) | Assessment of cholestyramine binding capacity | Indirect measurement of unbound bile acids after incubation with the resin. | Quantification of the resin's functional capacity. |

| Reversed-Phase HPLC | Analysis of cholesterol derivatives and impurities | Separation of components on a nonpolar stationary phase with a polar mobile phase. | Purity assessment and quantification of related substances. dss.go.thnih.gov |

| HPLC with UV/ELSD | Detection of a broad range of analytes | Utilization of UV absorbance or light scattering for detection. | Versatile analysis of compounds with and without a UV chromophore. dss.go.th |

| Ion-Exchange Chromatography | Separation of charged molecules | Separation based on ionic interactions with a charged stationary phase. | Applicable to the analysis of bile acids and other charged species interacting with cholestyramine. nih.gov |

Future Directions and Emerging Research Avenues for Cholesterylamine

Development of Next-Generation Cholesterylamine-Based Functional Materials

The intrinsic properties of the cholesteryl group make it an ideal building block for next-generation functional materials, particularly in the realm of liquid crystals and specialized polymers. The future in this area lies in the precise control of molecular architecture to elicit novel functions.

Research is moving towards new molecular design strategies and self-assembled structures, leveraging progress in synthesis and characterization techniques. nih.gov Functional liquid crystals derived from cholesterol analogues are being explored for applications in energy, environmental separation, sensing, and advanced electro-optical effects. nih.gov The development of cholesteric liquid crystals (CLCs), which self-assemble into helical superstructures, is a key area. mdpi.com These materials exhibit a photonic band gap, allowing them to act as low-threshold distributed feedback (DFB) lasers. mdpi.com Future work on This compound (B1195651) derivatives will focus on optimizing these photonic properties for miniaturized devices. mdpi.com A significant challenge and area of research is to broaden the operational temperature range of such liquid crystals; incorporating them into a polymer scaffold is one promising technique to enhance thermal stability and speed up switching responses for next-generation 3D and virtual reality displays. psu.edu

In polymer science, this compound serves as a critical modifying agent for creating biopolyesters with tunable properties. rsc.org For example, grafting cholesteryl moieties onto polymers like poly((R,S)-3,3-dimethylmalic acid) (PDMMLA) allows for precise control over the hydrophilic/hydrophobic balance and degradation kinetics, which is crucial for developing bioresorbable medical implants. rsc.org Future research will likely explore a wider range of polymer backbones that can be functionalized with this compound to create materials with programmed degradation profiles and mechanical properties.

| Material Type | Key Feature/Property | Potential Application Area | Relevant Findings |

| Cholesteric Liquid Crystals (CLCs) | Self-assembly into helical structures with photonic band gaps. mdpi.com | Next-generation displays (3D, VR), mirrorless lasers, biosensors. psu.edu | Can be designed as low-threshold DFB lasers; polymer scaffolding can improve thermal stability and response times. mdpi.compsu.edu |

| Functionalized Biopolyesters | Tunable hydrophilic/hydrophobic ratio and degradation kinetics. rsc.org | Bioresorbable medical implants, controlled drug delivery. | Grafting cholesterol derivatives onto PDMMLA allows for tailored material properties. rsc.org |

| Glycopolymer Conjugates | Anchoring to cell surfaces for long-term display. researchgate.net | Cell therapy, theranostics, creating mimics of the natural glycocalyx. researchgate.net | This compound-anchored glycopolymers can be internalized and recycled to the cell surface, remaining for over ten days. researchgate.net |

Integration into Multi-component Hybrid Systems and Composites

The future of advanced materials often lies in synergy, where combining distinct components yields properties that surpass the individual parts. This compound is an excellent candidate for integration into hybrid systems and composites due to its amphiphilic nature and functional handle.

One emerging frontier is the creation of hybrid hydrogels. Research has shown that hydrophobically modified hydrogels can exhibit superior performance compared to existing materials like cholestyramine for specific binding applications. researchgate.net By incorporating this compound into a hydrophilic polymer network, it is possible to create amphiphilic hydrogels with unique self-assembly characteristics and enhanced affinity for hydrophobic molecules. These materials could find use in advanced separation technologies or as matrices for controlled release.

Another promising avenue is the development of nanoparticle-based systems. Scientists have successfully created conjugates of hyaluronic acid and cholesterol that self-assemble into core-shell nanoparticles. dovepress.com These structures can be engineered to be responsive to specific biological triggers. dovepress.com Using this compound as the hydrophobic anchor allows for further functionalization of the nanoparticle surface via amine chemistry. Future work will focus on creating multi-functional composites, such as combining this compound-modified nanoparticles with other materials like metal-organic frameworks (MOFs) or quantum dots to create hierarchical systems for targeted theranostics and advanced sensing. researchgate.net

| Hybrid System/Composite | Components | Integration Method | Emerging Properties/Function |

| Amphiphilic Hydrogels | Hydrophilic polymer network + this compound | Covalent grafting of this compound into the polymer backbone. | Enhanced binding affinity for hydrophobic molecules; stimuli-responsive swelling/shrinking. researchgate.net |

| Core-Shell Nanoparticles | Hyaluronic acid + this compound derivative | Self-assembly of amphiphilic conjugates in aqueous media. dovepress.com | High drug loading capacity; targeted cellular uptake; stimuli-responsive drug release. dovepress.com |

| Living Cell-Polymer Hybrids | Yeast cells + this compound-anchored polymers | Grafting of polymers onto the cell surface. researchgate.net | Creation of living composite materials for applications in catalysis, sensor technology, and cell therapy. researchgate.net |

| Aerogel Composites | Biomass (e.g., cellulose) + this compound derivatives | Formation of a porous aerogel structure with functionalized surfaces. | High-capacity adsorption for environmental remediation; lightweight structural materials. researchgate.net |

Exploration in Bio-inspired and Adaptive Molecular Systems

Nature provides a vast library of inspiration for creating materials that can adapt, respond, and self-regulate. The chirality, rigidity, and self-assembly propensity of the cholesterol backbone make this compound a prime candidate for developing bio-inspired and adaptive molecular systems.

A major research thrust is in the area of stimuli-responsive self-assembly. The design of peptides and polymers that change their structure in response to triggers like pH, light, or enzymes is a rapidly growing field. nih.gov this compound can act as a powerful hydrophobic, structure-directing component in such systems. For instance, researchers have designed pH-responsive peptides that self-assemble into hydrogels in acidic environments, a process driven by the interplay of charged and hydrophobic domains. nih.gov Similarly, this compound-hyaluronic acid conjugates have been synthesized to form nanoparticles that are stable under normal physiological conditions but rapidly disassemble to release their payload in the reductive environment inside a cell. dovepress.com

Future research will focus on creating more complex, biomimetic systems. This includes the design of self-regulating assemblies where chirality-induced frustration leads to structures with a well-defined and controllable size and shape. nih.gov By designing this compound derivatives that can respond to external fields (e.g., magnetic or electric), it may be possible to modulate the twisting force within a self-assembled system, allowing for reversible control over its macroscopic structure. nih.gov Another bio-inspired application involves using this compound-anchored molecules to modify cell surfaces, mimicking the natural glycocalyx and influencing cellular behavior for therapeutic purposes. researchgate.net

Advanced Computational Design of Complex this compound Architectures for Specific Functions

As the complexity of target molecular systems increases, trial-and-error synthesis becomes inefficient. Advanced computational modeling and simulation are emerging as indispensable tools for the de novo design of complex molecular architectures with specific, pre-determined functions.

Molecular modeling strategies are already being used to improve the specificity of binding agents by designing polymers that interact via both electrostatic and hydrophobic forces. taylorandfrancis.com This same approach can be applied to this compound. For example, computational screening of virtual libraries of monomers can identify ideal partners for copolymerization with this compound derivatives to create materials with a high affinity for a specific target molecule. nih.gov This combination of computational modeling and molecular imprinting technology is a powerful strategy for creating networks with precisely designed binding cavities. nih.govresearchgate.net

A key future direction is the use of computational methods to design and understand the dynamics of complex protein-cholesterol interactions. nih.gov Researchers have used computational modeling based on protein crystal structures to guide the design and synthesis of specific crosslinkers, including a derivative of this compound, to probe the transport of steroids between proteins. nih.gov This demonstrates the power of computation to create molecular tools for studying complex biological processes. Looking forward, these in silico approaches, including machine learning and massive parallel de novo design, will be used to design entirely new functional systems, such as transmembrane nanopores based on this compound derivatives that can act as highly specific sensors for other steroids or analytes. nrf.ac.za

| Computational Approach | Objective | Example Finding / Future Goal |

| Molecular Dynamics (MD) Simulations | To model the self-assembly process and predict the final structure of this compound-based systems. | Understanding how modifications to the amine group affect the packing in a liquid crystal phase. psu.edu |

| Virtual Monomer Screening | To identify optimal comonomers for creating imprinted polymers with high binding affinity. nih.gov | Identified specific methacrylate (B99206) monomers as having a high affinity for cholic acid, guiding synthetic efforts. nih.gov |